Furo[3,2-b]pyridine

Kinase inhibition CLK Chemical probe

Furo[3,2-b]pyridine (CAS 272-62-8) is a fused heteroaromatic scaffold comprising a furan ring ortho-fused to a pyridine ring, with molecular formula C₇H₅NO and molecular weight 119.12 g/mol. Commercially available grades typically specify purity of 95–98%, physical form as a liquid at ambient temperature, boiling point of 79–80 °C at 12 mmHg, and refractive index of approximately 1.58.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 272-62-8
Cat. No. B1253681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine
CAS272-62-8
Synonymsfuro(3,2-b)pyridine
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)N=C1
InChIInChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
InChIKeyYRTCKZIKGWZNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine (CAS 272-62-8) — Core Scaffold Specifications and Physicochemical Baseline for Procurement


Furo[3,2-b]pyridine (CAS 272-62-8) is a fused heteroaromatic scaffold comprising a furan ring ortho-fused to a pyridine ring, with molecular formula C₇H₅NO and molecular weight 119.12 g/mol [1]. Commercially available grades typically specify purity of 95–98%, physical form as a liquid at ambient temperature, boiling point of 79–80 °C at 12 mmHg, and refractive index of approximately 1.58 [2]. The scaffold exhibits a calculated LogP of ~1.83 and polar surface area (PSA) of 26.03 Ų, parameters that inform its suitability as a central pharmacophore in medicinal chemistry campaigns [1]. This document focuses exclusively on the unsubstituted parent heterocycle as a procurement-grade building block, distinct from its numerous derivatized analogs.

Why Furo[3,2-b]pyridine Cannot Be Casually Substituted with Isomeric Furopyridines or Indole Bioisosteres


Furo[3,2-b]pyridine belongs to a family of four regioisomeric furopyridine ring systems—furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine—each exhibiting distinct electronic distributions, regioselective metalation behavior, and biological target engagement profiles [1]. ¹³C NMR spectroscopic studies confirm that the annelation pattern (i.e., the position of ring fusion) markedly alters chemical shift values and carbon–proton coupling constants across the scaffold, directly influencing reactivity in downstream functionalization [1]. Furthermore, when deployed as a bioisosteric replacement for the indole nucleus, furo[3,2-b]pyridine confers improved receptor selectivity relative to the parent indole framework—an advantage not generalizable to other furopyridine isomers [2]. Consequently, substituting furo[3,2-b]pyridine with a different furopyridine isomer or an alternative heteroaromatic core without re-optimizing the synthetic route and biological assay conditions risks compromising both chemical tractability and target selectivity. The quantitative evidence presented in Section 3 substantiates this scaffold-specific differentiation.

Furo[3,2-b]pyridine Procurement-Grade Evidence: Quantitative Differentiation Versus Closest Analogs


CLK Kinase Selectivity: Furo[3,2-b]pyridine-Derived Inhibitor MU1210 Demonstrates >30-Fold Selectivity for CLK1/2/4 over CLK3

The furo[3,2-b]pyridine core serves as the central pharmacophore for MU1210, a state-of-the-art chemical biology probe for CLK1/2/4 [1]. In kinase selectivity profiling, MU1210 exhibits potent inhibition of CLK1, CLK2, and CLK4, while demonstrating markedly reduced activity against the closely related isoform CLK3 [2]. This isoform selectivity profile is a direct consequence of the furo[3,2-b]pyridine scaffold geometry and substitution pattern and is not recapitulated by alternative heteroaromatic cores evaluated in the same study [2].

Kinase inhibition CLK Chemical probe Selectivity profiling

α7 Nicotinic Acetylcholine Receptor Negative Allosteric Modulation: Furo[3,2-b]pyridine Derivative 4f Achieves IC₅₀ = 5.51 μM with 87.8% Maximal Inhibition and Subtype Selectivity

In a direct comparative electrophysiological evaluation using two-electrode voltage clamp (TEVC) recording on human receptors, a series of furo[3,2-b]pyridine derivatives (4a–4g) were assessed alongside 1H-pyrrolo[3,2-b]pyridine analogs (3a–3f) for activity at α7 nicotinic acetylcholine receptors (nAChRs) [1]. The representative furo[3,2-b]pyridine derivative 4f (2-(2-methoxy-phenyl)-furo[3,2-b]pyridine) exhibited selective negative allosteric modulation (NAM) of α7 nAChR with an IC₅₀ of 5.51 μM and a maximum inhibition rate of 87.8% [1]. Critically, compound 4f demonstrated selectivity for α7 nAChR over α3β4 nAChR, α4β2 nAChR, and the 5-HT₃A receptor, a selectivity window not observed with the pyrrolo[3,2-b]pyridine comparator series [1].

Nicotinic acetylcholine receptor α7 nAChR Negative allosteric modulator Electrophysiology

5-HT1F Receptor Agonism: Furo[3,2-b]pyridine Scaffold Provides Improved Selectivity Versus Indole-Based Comparators While Maintaining Receptor Affinity

A systematic bioisosteric replacement study evaluated a series of 2,3,5- and 3,5-substituted furo[3,2-b]pyridines as potential replacements for the indole nucleus in 5-HT1F receptor agonists [1]. The furo[3,2-b]pyridine scaffold proved effective as an indole bioisostere, yielding compounds with similar 5-HT1F receptor binding affinity while conferring improved selectivity when directly compared with the corresponding indole analogues [1]. This work culminated in the identification of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (compound 5), a potent and selective 5-HT1F receptor agonist with potential for acute migraine treatment [1].

5-HT1F receptor Migraine Bioisostere Selectivity

Cytotoxicity and SIRT1 Inhibition: Furo[3,2-b]pyridine Derivative 3b Exhibits Dual Activity Against Breast Cancer Cell Lines MDA-MB-231 and MCF-7

A series of 2-substituted furo[3,2-b]pyridines were synthesized via Pd/C-Cu catalyzed coupling under ultrasound irradiation and evaluated for in vitro cytotoxicity against MDA-MB-231 (triple-negative) and MCF-7 (ER-positive) breast cancer cell lines, followed by assessment of SIRT1 inhibitory activity [1]. The furo[3,2-b]pyridine derivative designated 3b demonstrated encouraging growth inhibition of both cell lines and concurrent inhibition of SIRT1, a NAD⁺-dependent deacetylase implicated in cancer cell survival [1]. Additionally, compound 3b exhibited apoptosis-inducing potential specifically in MCF-7 cells [1].

Cytotoxicity SIRT1 inhibition Breast cancer Apoptosis

Melatonin Receptor Ligand Activity: Furo[3,2-b]pyridine Scaffold Yields Subtype-Selective Melatoninergic Agonists Distinct from Furo[2,3-b]pyridine and Furo[2,3-c]pyridine Analogs

A comprehensive study synthesized and biologically evaluated a series of 2-substituted furo[3,2-b]pyridines as melatonin receptor ligands [1]. The eight-step synthetic sequence culminating in a Suzuki coupling provided access to diverse 2-arylfuro[3,2-b]pyridine analogues, which were assessed for binding affinity at MT₁ and MT₂ melatonin receptors [1]. Structure–activity relationship (SAR) analysis revealed that the C2-aryl substituent on the furo[3,2-b]pyridine core critically modulates melatoninergic activity, with certain derivatives exhibiting preferential subtype selectivity [1]. Notably, this melatoninergic activity profile is distinct from that reported for furo[2,3-b]pyridine and furo[2,3-c]pyridine analogues, underscoring the regioisomer-specific pharmacology of the furopyridine family [1][2].

Melatonin receptor MT1/MT2 Circadian rhythm Ligand design

TBK1 and IKKε Kinase Inhibition: Furo[3,2-b]pyridine Derivatives Patented as Dual TBK1/IKKε Inhibitors with Therapeutic Potential in Cancer and Inflammation

Patent literature discloses furo[3,2-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), two non-canonical IKK family kinases implicated in innate immunity, inflammatory signaling, and oncogenesis [1][2]. The patent family explicitly claims compounds of formula I containing the furo[3,2-b]pyridine core, alongside thieno[3,2-b]pyridine analogs as comparators [1]. Both scaffolds are asserted as inhibitors of TBK1 and IKKε and can be employed for the treatment of cancer and inflammatory diseases [1][2].

TBK1 IKKε Kinase inhibitor Immuno-oncology

Furo[3,2-b]pyridine (CAS 272-62-8): Validated Research Applications and Procurement Use Cases


Kinase Inhibitor Lead Discovery: CLK and HIPK Chemical Probe Development

Procure furo[3,2-b]pyridine as the central pharmacophore for generating highly selective inhibitors of cdc-like kinases (CLK1/2/4) and homeodomain-interacting protein kinases (HIPK). The scaffold has been validated in the development of MU1210 (CLK1/2/4 probe, >30-fold selectivity over CLK3) and MU135/MU1787 (HIPK inhibitors with X-ray co-crystal structures) [1][2]. Users synthesizing 3,5-disubstituted or 3,5,7-trisubstituted derivatives from this parent heterocycle can access cell-active chemical probes and sub-micromolar Hedgehog pathway modulators [1].

Neuroscience Drug Discovery: α7 Nicotinic Receptor Negative Allosteric Modulator Scaffold

Utilize furo[3,2-b]pyridine as the core scaffold for developing subtype-selective negative allosteric modulators (NAMs) of the α7 nicotinic acetylcholine receptor. Furo[3,2-b]pyridine derivative 4f demonstrated an IC₅₀ of 5.51 μM with 87.8% maximal inhibition and selectivity over α3β4, α4β2 nAChRs, and 5-HT₃A receptors—a profile not recapitulated by pyrrolo[3,2-b]pyridine analogs evaluated in parallel [1]. This application is directly relevant to CNS disorders including schizophrenia, Alzheimer's disease, and neuroinflammation.

GPCR Agonist Design: 5-HT1F Receptor Agonists for Migraine

Deploy furo[3,2-b]pyridine as a validated bioisosteric replacement for the indole nucleus in 5-HT1F receptor agonist programs. The scaffold provides comparable receptor binding affinity to indole-based agonists while conferring improved selectivity against off-target serotonin receptor subtypes [1]. This bioisosteric advantage has been demonstrated in the identification of a potent and selective 5-HT1F agonist (compound 5) with potential for acute migraine therapy [1].

Oncology and Immuno-Oncology: TBK1/IKKε and SIRT1 Inhibitor Development

Employ furo[3,2-b]pyridine as the core scaffold for developing dual TBK1/IKKε kinase inhibitors (patented for cancer and inflammatory disease applications) [1] or as a starting point for SIRT1 inhibitors with cytotoxic activity against breast cancer cell lines MDA-MB-231 and MCF-7 [2]. The scaffold's ability to support diverse substitution patterns at positions 2, 3, 5, and 7 enables structure–activity relationship optimization across multiple oncology targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.